1-Cyano-2-phenylcyclopropane-1-carboxylic acid
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Overview
Description
1-Cyano-2-phenylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H9NO2 It is a derivative of cyclopropane, featuring a cyano group and a phenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylacetonitrile with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-Cyano-2-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyano-2-phenylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1-cyclopropanecarboxylic acid
- 1-Cyano-1-cyclopropanecarboxylic acid
- 1-Amino-1-cyclobutanecarboxylic acid
Uniqueness
1-Cyano-2-phenylcyclopropane-1-carboxylic acid is unique due to the presence of both a cyano group and a phenyl group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
75110-90-6 |
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Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-cyano-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c12-7-11(10(13)14)6-9(11)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,13,14) |
InChI Key |
QUOJFFORSSTHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C#N)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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